(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine
Description
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-10-4-7-15(17)11-16-14-8-9-14/h1-3,5-6,14-16H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWNMFBKHYTWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CNC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Benzyl Pyrrolidin 2 Ylmethyl Cyclopropyl Amine
Asymmetric Synthesis Approaches for the Pyrrolidine (B122466) Core
The chiral pyrrolidine scaffold is the cornerstone of the target molecule, and its asymmetric synthesis is paramount. A prevalent and effective strategy commences with the naturally abundant and chiral amino acid, L-proline. This approach leverages the inherent stereochemistry of the starting material to establish the desired configuration at the C2 position of the pyrrolidine ring.
One common pathway involves the N-protection of L-proline, often with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions of the secondary amine. The protected L-proline can then be selectively reduced to the corresponding prolinol. This reduction is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes.
Alternatively, copper-catalyzed alkene diamination reactions have emerged as a powerful tool for the enantioselective synthesis of 2-(aminomethyl)pyrrolidines from γ-alkenyl sulfonamides. unibo.it This method allows for the direct installation of the aminomethyl moiety with high enantioselectivity. Another innovative approach involves the proline-catalyzed asymmetric α-amination of aldehydes, followed by a reductive amination, to yield 2-(aminomethyl)pyrrolidines with good enantioselectivity. nih.govnih.govpeptide.com
Furthermore, diastereoselective synthesis of 2,5-disubstituted pyrrolidines can be achieved through the reduction of enamines derived from pyroglutamic acid. nih.gov The stereochemical outcome of this reduction is highly dependent on the nature of the nitrogen-protecting group. nih.gov
| Starting Material | Key Transformation | Reagents/Catalysts | Stereochemical Control |
| L-Proline | N-protection and reduction | Boc₂O/Cbz-Cl, LiAlH₄/BH₃ | Inherent from starting material |
| γ-Alkenyl sulfonamide | Intramolecular/intermolecular diamination | Copper catalyst | High enantioselectivity |
| Aldehydes | Proline-catalyzed α-amination, reductive amination | Proline, dibenzyl azodicarboxylate | Good enantioselectivity |
| Pyroglutamic acid derivative | Enamine reduction | Various reducing agents | Dependent on N-protecting group |
Stereoselective Introduction of the N-Benzyl and Cyclopropylamine (B47189) Moieties
A highly efficient method for introducing the cyclopropylamine group is through reductive amination. This involves the reaction of a 2-formylpyrrolidine derivative with cyclopropylamine in the presence of a reducing agent. The required aldehyde, (S)-1-benzylpyrrolidine-2-carbaldehyde, can be synthesized by the controlled oxidation of (S)-(1-benzylpyrrolidin-2-yl)methanol. The subsequent reductive amination with cyclopropylamine proceeds via an intermediate imine, which is then reduced to the target secondary amine. The stereocenter at the C2 position of the pyrrolidine ring directs the approach of the reducing agent, thus preserving the stereochemical integrity of the molecule.
The N-benzyl group can be introduced either at the beginning of the synthesis by N-alkylation of L-proline or later on a pre-formed pyrrolidine ring. Direct N-benzylation of 2-(aminomethyl)pyrrolidine derivatives can be achieved using benzyl (B1604629) halides, such as benzyl bromide or benzyl chloride, in the presence of a base. Care must be taken to control the reaction conditions to avoid over-alkylation.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in Research Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis of (1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine. Key reactions to optimize include the reductive amination step for the introduction of the cyclopropylamine moiety and the N-alkylation for the introduction of the benzyl group.
For the reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent often favored for this transformation as it does not readily reduce the starting aldehyde or ketone. sigmaaldrich.com Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄), though the latter may require careful pH control to prevent reduction of the carbonyl starting material. sigmaaldrich.com The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). The stoichiometry of the amine and the reducing agent, as well as the reaction temperature and time, are important parameters to optimize for achieving high conversion and minimizing side products.
In the N-alkylation step, the choice of base, solvent, and temperature can significantly impact the reaction efficiency and selectivity. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). The reaction is often performed in polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF). To avoid the formation of quaternary ammonium (B1175870) salts due to over-alkylation, it is important to control the stoichiometry of the benzyl halide.
| Reaction | Key Parameters to Optimize | Typical Conditions |
| Reductive Amination | Reducing agent, solvent, stoichiometry, temperature | NaBH(OAc)₃ in DCM or DCE, room temperature |
| N-Alkylation | Base, solvent, stoichiometry, temperature | K₂CO₃ in acetonitrile, benzyl bromide (1.1 eq.), elevated temperature |
Innovative Protecting Group Strategies and Deprotection Methodologies
In a multi-step synthesis of this compound, the judicious use of protecting groups is essential to mask reactive functional groups and ensure chemoselectivity. An orthogonal protecting group strategy is highly desirable, allowing for the selective removal of one group in the presence of others. nih.gov
For the synthesis starting from L-proline, the secondary amine of the pyrrolidine ring and the primary amine of the 2-(aminomethyl) group may require protection. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the pyrrolidine nitrogen. It is stable under a wide range of conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). acs.org
If the 2-(aminomethyl)pyrrolidine is synthesized first, its primary amine can be protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz) before the N-benzylation of the pyrrolidine ring. The benzyloxycarbonyl (Cbz) group is another widely used amine protecting group, which is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. rsc.org This orthogonality allows for the selective deprotection of the Cbz group in the presence of a Boc group, or vice versa.
The choice of protecting group strategy will depend on the specific synthetic route chosen. For instance, if the N-benzyl group is introduced early in the synthesis, a protecting group for the aminomethyl function that is stable to the N-alkylation conditions would be required.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonality |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) | Orthogonal to Cbz |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd) | Orthogonal to Boc |
Flow Chemistry and Continuous Processing for Scalable Research Production
Flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. These benefits are particularly relevant for the synthesis of this compound in a research setting where rapid optimization and production of small batches are often required.
Reductive amination reactions are well-suited for translation to flow chemistry systems. A packed-bed reactor containing a solid-supported reducing agent, such as polymer-supported cyanoborohydride, can be used. A solution of the aldehyde and the amine is then passed through the reactor, allowing for a continuous conversion to the desired product. This setup allows for easy variation of reaction parameters such as residence time (by adjusting the flow rate) and temperature to quickly optimize the reaction conditions.
Similarly, N-alkylation reactions can be performed in a flow regime. For instance, a heated flow reactor can be used to mix a stream of the amine with a stream of the alkylating agent in the presence of a soluble or immobilized base. The continuous nature of the process allows for precise control over the reaction time, which can be crucial for minimizing over-alkylation. The use of flow chemistry can facilitate a more efficient and reproducible synthesis of the target compound, making it an attractive approach for producing quantities required for further research. researchgate.netnih.gov
Chemical Reactivity and Transformation Studies of 1 Benzyl Pyrrolidin 2 Ylmethyl Cyclopropyl Amine
Reactivity Profiling of the Amine Functionality (e.g., Alkylation, Acylation, Carbazole (B46965) Formation)
The compound possesses two amine functionalities: a tertiary amine within the N-benzyl-pyrrolidine ring and a secondary cyclopropylamine (B47189). These sites are expected to exhibit distinct reactivities.
Alkylation: The secondary cyclopropylamine is the primary site for alkylation. Due to the steric hindrance around the nitrogen atom of the pyrrolidine (B122466) ring, the cyclopropylamine nitrogen is more accessible to electrophiles. Alkylation can be achieved using various alkylating agents such as alkyl halides or sulfates. Hydrogen-borrowing catalysis, which utilizes alcohols as alkylating agents in the presence of a suitable metal catalyst, presents a greener alternative for introducing alkyl groups. nih.gov
Acylation: The secondary cyclopropylamine readily undergoes acylation with acyl halides, anhydrides, or carboxylic acids (under coupling conditions) to form the corresponding amides. This reaction is generally high-yielding and a standard transformation for secondary amines. youtube.com For instance, analogous structures like 2-(aminomethyl)-1-ethylpyrrolidine (B195583) have been successfully acylated with aryl sulfonyl chlorides in the presence of a base like pyridine (B92270). researchgate.net
Carbazole Formation: The formation of a carbazole ring from this molecule is not a chemically favorable or commonly observed transformation under standard organic synthesis conditions. Carbazole synthesis typically involves the cyclization of diphenylamine (B1679370) derivatives or related aromatic precursors at high temperatures or via transition-metal-catalyzed processes, which are not applicable to the non-aromatic nature of the pyrrolidine and cyclopropylamine moieties.
Table 1: Predicted Reactivity of Amine Functionalities
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Alkylation | Alkyl halide (e.g., CH₃I), base (e.g., K₂CO₃), solvent (e.g., CH₃CN) | N-alkylation of the cyclopropylamine |
| Acylation | Acyl chloride (e.g., CH₃COCl), base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) | N-acylation of the cyclopropylamine to form an amide |
| Sulfonylation | Sulfonyl chloride (e.g., TsCl), base (e.g., pyridine) | N-sulfonylation of the cyclopropylamine to form a sulfonamide |
Stereospecific Reactions Involving the Pyrrolidine Ring System
The pyrrolidine ring in (1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine contains a stereocenter at the C2 position. Reactions involving this chiral center or the ring itself can proceed with a degree of stereocontrol.
The synthesis of enantiomerically pure pyrrolidine derivatives is a well-established field, often starting from chiral precursors like proline. mappingignorance.orgmdpi.com The stereochemistry at the C2 position can direct subsequent reactions. For instance, metal-catalyzed C-H activation and functionalization of the pyrrolidine ring, while challenging, could be influenced by the existing stereocenter. Catalyst-tuned regio- and enantioselective hydroalkylation reactions have been demonstrated on 3-pyrrolines to yield either C2- or C3-alkylated pyrrolidines with high stereocontrol, suggesting that similar strategies could be adapted for functionalizing the pyrrolidine ring in the target molecule. organic-chemistry.orgorganic-chemistry.org
Furthermore, the N-benzyl group can influence the stereochemical outcome of reactions. However, it can also be a point of reactivity, with its cleavage potentially leading to ring-opening of the pyrrolidine under certain reductive conditions, as demonstrated with photoredox catalysis in the presence of a Lewis acid. nih.govresearchgate.net
Table 2: Potential Stereospecific Reactions and Transformations of the Pyrrolidine Ring
| Reaction Type | Key Feature | Potential Outcome |
|---|---|---|
| Directed Functionalization | Presence of a stereocenter at C2 | Diastereoselective functionalization at other positions on the ring |
| Asymmetric Synthesis | Use of chiral catalysts | Synthesis of specific enantiomers of pyrrolidine derivatives rsc.orgresearchgate.net |
| Ring Opening | Reductive cleavage of the N-benzyl C-N bond | Formation of an acyclic amino alcohol derivative nih.govresearchgate.net |
Investigations into the Stability and Functionalization of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group, while generally stable, is a strained ring system, which imparts unique reactivity. longdom.org Its stability can be compromised under certain acidic or oxidative conditions.
Stability: The cyclopropylamine moiety is susceptible to ring-opening reactions, particularly when the nitrogen atom is oxidized to a radical cation. researchgate.netchemicalbook.comresearchgate.net This can be initiated by chemical oxidants or through electrochemical or photochemical processes. For instance, reaction with nitrous acid is known to cause cleavage of the cyclopropyl group from the nitrogen. researchgate.net The ring is generally stable to many standard organic reactions, but strong acids can promote rearrangement or ring-opening. guidechem.com
Functionalization: Direct functionalization of the cyclopropyl ring is possible. Palladium-catalyzed C-H arylation of cyclopropanes has been achieved using a directing group, providing a route to substituted cyclopropyl derivatives. acs.org Additionally, nickel-catalyzed reductive cross-coupling of cyclopropylamine derivatives with aryl halides offers a direct method to synthesize N-arylcyclopropylamines. acs.orgresearchgate.net
Table 3: Reactivity and Functionalization of the Cyclopropyl Moiety
| Reaction Type | Reagents and Conditions | Expected Outcome |
|---|---|---|
| Ring Opening (Oxidative) | Single-electron oxidants | Cleavage of the cyclopropane (B1198618) ring |
| N-Arylation | Aryl halide, Pd or Ni catalyst, base | Formation of N-aryl-N-cyclopropylamine derivative researchgate.netchemrxiv.org |
| C-H Functionalization | Pd catalyst, directing group, aryl halide | Arylation of the cyclopropyl ring acs.org |
Oxidation and Reduction Chemistry of the Compound
The presence of two amine functionalities and a benzyl (B1604629) group provides multiple sites for oxidation and reduction.
Oxidation: The N-benzyl group is susceptible to oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of an imine or cleavage of the benzyl group. acs.orgresearchgate.netias.ac.inrsc.org The secondary cyclopropylamine can also be oxidized, potentially leading to the formation of an imine or nitrone. As mentioned previously, oxidation at the cyclopropylamine nitrogen can also induce ring-opening of the cyclopropane. chemicalbook.com Stronger oxidizing agents could potentially lead to the formation of amides. researchgate.net
Reduction: The most common reduction reaction for this compound would be the hydrogenolysis of the N-benzyl group. This is a standard procedure, typically carried out with hydrogen gas and a palladium catalyst (e.g., Pd/C), to yield the debenzylated pyrrolidine derivative. organic-chemistry.org This deprotection is a common strategy in the synthesis of N-unsubstituted pyrrolidines. google.com The pyrrolidine ring itself is generally resistant to reduction under these conditions.
Table 4: Predicted Oxidation and Reduction Reactions
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Oxidation of N-benzyl group | Mild oxidizing agents (e.g., MnO₂) | Formation of an iminium ion intermediate |
| Oxidative C-N Cleavage | Stronger oxidizing agents | Cleavage of the benzyl group |
| Reduction (Debenzylation) | H₂, Pd/C, solvent (e.g., EtOH) | (Cyclopropyl-pyrrolidin-2-ylmethyl)-amine organic-chemistry.org |
Photochemical Transformations and Stability Investigations
The photochemical behavior of this compound is likely to be influenced by both the benzyl and cyclopropylamine moieties.
Photochemical Transformations: N-aryl cyclopropylamines have been shown to undergo formal [3+2] cycloaddition reactions with α,β-unsaturated carbonyl compounds under photochemical conditions, without the need for a photocatalyst. chemrxiv.org This reaction proceeds via a single electron transfer (SET) mechanism, initiated by photoexcitation of the cyclopropylamine. While the target molecule has an N-alkyl rather than an N-aryl cyclopropylamine, similar photochemical activation leading to radical formation and subsequent reactions could be envisioned. The benzyl group itself does not have strong absorption in the near-UV range, but in the presence of photosensitizers or under UV irradiation, it could potentially undergo reactions such as photo-oxidation or cleavage. researchgate.netresearchgate.netuni-regensburg.de
Photostability: The stability of the compound under photochemical conditions would depend on the wavelength of light and the presence of other reactive species. The cyclopropylamine moiety, due to its propensity to form a radical cation upon single electron transfer, might be the most photochemically labile part of the molecule, potentially leading to degradation or rearrangement upon prolonged exposure to UV light. rsc.org
Table 5: Potential Photochemical Reactivity
| Reaction Type | Conditions | Potential Outcome |
|---|---|---|
| Photocycloaddition | UV irradiation, α,β-unsaturated carbonyl compound | [3+2] cycloaddition product chemrxiv.org |
| Photooxidation | UV irradiation, presence of oxygen or photosensitizer | Oxidation of the amine or benzyl group |
| Photodegradation | Prolonged UV irradiation | Potential cleavage of the cyclopropyl ring or N-benzyl bond |
Derivatization and Analog Design Based on the 1 Benzyl Pyrrolidin 2 Ylmethyl Cyclopropyl Amine Scaffold
Structure-Directed Analog Synthesis for Mechanistic Probe Development
The synthesis of analogs of (1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine can be strategically designed to create mechanistic probes. These probes are invaluable tools for elucidating the mechanism of action, identifying binding partners, and understanding the molecular pharmacology of the parent compound. A common approach involves the introduction of reporter groups or reactive functionalities at specific positions within the scaffold.
For instance, the synthesis of analogs often starts from L-proline, which provides a chiral pool for the stereoselective construction of the pyrrolidine (B122466) ring. The benzyl (B1604629) group is typically introduced via N-alkylation of the pyrrolidine nitrogen. The 2-position of the pyrrolidine ring can be functionalized to introduce a handle for the attachment of probes. For example, reduction of the carboxylic acid of N-benzyl-L-proline to the corresponding alcohol, followed by conversion to a leaving group (e.g., tosylate or mesylate), allows for the introduction of the cyclopropylamine (B47189) moiety through nucleophilic substitution.
To create mechanistic probes, this synthetic route can be adapted. For example, a fluorescent tag could be incorporated by using a substituted benzyl bromide with a fluorophore attached for the N-alkylation step. Alternatively, a photoaffinity label could be introduced on the phenyl ring of the benzyl group to allow for covalent cross-linking to its biological target upon photoactivation.
Positional and Substituent Effects on Chemical Reactivity and Molecular Recognition (In Vitro)
The chemical reactivity and molecular recognition of the this compound scaffold are highly sensitive to the nature and position of substituents. Structure-activity relationship (SAR) studies on related N-benzyl-pyrrolidine derivatives have demonstrated that modifications to the benzyl group, the pyrrolidine ring, and the cyclopropylamine moiety can significantly impact in vitro activity.
Substitutions on the Benzyl Group: The aromatic ring of the benzyl group is a prime target for modification. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, which may influence its binding affinity to a target protein. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitutions on the phenyl ring were shown to modulate their inhibitory potency. nih.gov
Variations of the Cyclopropylamine Moiety: The cyclopropyl (B3062369) group introduces conformational rigidity and can influence the pKa of the adjacent amine. Replacing the cyclopropyl group with other small cycloalkyl groups (e.g., cyclobutyl) or acyclic alkyl groups can probe the importance of the three-membered ring for activity. acs.org
The following interactive table summarizes hypothetical in vitro data for a series of analogs to illustrate the potential impact of positional and substituent effects.
| Compound ID | R1 (Benzyl Ring Substitution) | R2 (Pyrrolidine Ring Modification) | R3 (Amine Substituent) | In Vitro Potency (IC50, nM) |
| Parent | H | H | Cyclopropyl | 50 |
| Analog-1 | 4-F | H | Cyclopropyl | 25 |
| Analog-2 | 4-OMe | H | Cyclopropyl | 100 |
| Analog-3 | H | 4-OH | Cyclopropyl | 75 |
| Analog-4 | H | H | Isopropyl | 200 |
| Analog-5 | 4-F | H | Isopropyl | 150 |
This data is illustrative and intended to demonstrate potential SAR trends.
Combinatorial Chemistry Approaches for Scaffold Diversification
Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of analogs based on the this compound scaffold. nih.gov Solid-phase synthesis is particularly well-suited for this purpose, allowing for the systematic variation of different building blocks. nih.gov
A typical solid-phase combinatorial approach would involve anchoring a protected proline derivative to a resin. The N-benzyl group can be introduced using a diverse set of substituted benzyl halides. Subsequently, the carboxylic acid can be activated and reacted with a library of amines, including cyclopropylamine and its derivatives. This split-and-pool strategy can generate a vast number of unique compounds in a relatively short time. nih.gov
For example, a library can be constructed by reacting a resin-bound proline with various benzyl bromides, followed by coupling with a diverse set of primary and secondary amines. This approach allows for the exploration of a wide range of chemical space around the core scaffold.
Bioisosteric Replacements within the Chemical Structure for Research Purposes
Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. This involves replacing a functional group with another that has similar steric and electronic properties, but which may alter other characteristics like metabolic stability or solubility. cambridgemedchemconsulting.com
Benzyl Group Bioisosteres: The benzyl group can be replaced with a variety of other aromatic or heteroaromatic rings to explore different binding interactions. cambridgemedchemconsulting.com For instance, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can introduce new hydrogen bonding opportunities and alter the molecule's polarity. cambridgemedchemconsulting.com Saturated rings like cyclohexylmethyl can also be used to probe the importance of the aromatic system.
Cyclopropyl Group Bioisosteres: The cyclopropyl group is often used as a bioisostere for a methyl or ethyl group, but it can also be replaced by other small, strained ring systems like cyclobutane (B1203170) or even non-classical bioisosteres like an oxetane (B1205548) ring. acs.orgenamine.net These modifications can impact the compound's lipophilicity and metabolic stability. acs.org
The following table provides examples of potential bioisosteric replacements for different parts of the this compound scaffold.
| Original Moiety | Potential Bioisosteres | Rationale for Replacement |
| Benzyl | Pyridylmethyl, Thienylmethyl, Cyclohexylmethyl | Modulate aromatic interactions, alter polarity, improve metabolic stability |
| Phenyl (of Benzyl) | Pyridyl, Thienyl, Fluorophenyl | Introduce hydrogen bond acceptors/donors, alter electronics |
| Cyclopropyl | Cyclobutyl, Isopropyl, tert-Butyl | Modify lipophilicity, explore steric requirements |
| Amine | Amide, Triazole, Oxadiazole | Alter basicity, introduce hydrogen bonding features |
Synthesis of Chiral Analogs and Enantiomeric Separations
The stereochemistry of the this compound scaffold is a critical determinant of its biological activity. The pyrrolidine ring contains a chiral center at the 2-position, and additional stereocenters can be introduced through derivatization.
The synthesis of enantiomerically pure analogs typically starts from a chiral precursor, such as L-proline or D-proline, to set the stereochemistry of the pyrrolidine ring. mdpi.com Asymmetric synthesis methods can also be employed to introduce new chiral centers with high stereocontrol. For example, the diastereoselective addition of nucleophiles to a chiral cyclopropene (B1174273) intermediate can be used to generate densely substituted cyclopropylamines with defined stereochemistry. mdpi.comku.edu
Once a racemic or diastereomeric mixture of analogs is synthesized, enantiomeric separation is often necessary. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, is a common and effective method for separating enantiomers. mdpi-res.com Other techniques such as capillary electrophoresis with chiral selectors can also be employed. nih.gov The development of efficient separation methods is crucial for the evaluation of the individual stereoisomers' biological activity.
Computational and Theoretical Investigations of 1 Benzyl Pyrrolidin 2 Ylmethyl Cyclopropyl Amine
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution
Quantum chemical calculations would be instrumental in understanding the fundamental electronic properties of (1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard approaches for these types of investigations. A common choice of basis set for a molecule of this size would be 6-31G* or larger to provide a good balance between accuracy and computational cost.
These calculations would yield crucial information, including the molecule's total energy, dipole moment, and the distribution of electron density. The electronic structure analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Furthermore, a Mulliken or Natural Bond Orbital (NBO) population analysis would be performed to determine the partial atomic charges on each atom. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with potential biological targets. An electrostatic potential map could also be generated to visualize the electron-rich and electron-poor regions of the molecule.
Table 1: Hypothetical Electronic Properties from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates potential for electron donation. |
| LUMO Energy | -0.5 eV | Suggests ability to accept electrons. |
| HOMO-LUMO Gap | 6.0 eV | Reflects high kinetic stability. |
Conformational Analysis and Dynamic Behavior through Molecular Mechanics and Dynamics Simulations
The conformational flexibility of this compound, arising from several rotatable bonds, would be explored through molecular mechanics (MM) and molecular dynamics (MD) simulations. A systematic conformational search using a force field like MMFF94 or AMBER would identify low-energy conformers. This process involves rotating the single bonds in the molecule and calculating the potential energy of each resulting conformation to map out the potential energy surface.
Following the identification of stable conformers, MD simulations would be employed to study the dynamic behavior of the molecule over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes shape at a given temperature. An MD simulation would be run for several nanoseconds to ensure adequate sampling of the conformational space.
The results of these simulations would provide insights into the preferred three-dimensional structures of the molecule, the energy barriers between different conformations, and the flexibility of different parts of the molecule, such as the benzyl (B1604629) and cyclopropyl (B3062369) groups relative to the pyrrolidine (B122466) ring. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site.
Table 2: Hypothetical Low-Energy Conformers and Their Relative Energies
| Conformer ID | Dihedral Angle (°C) (Cα-C-N-Cbenzyl) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | 175 | 0.00 | 45 |
| 2 | 65 | 0.85 | 25 |
| 3 | -70 | 1.20 | 15 |
| 4 | -170 | 1.50 | 10 |
In Silico Ligand-Target Docking and Binding Energy Predictions for Hypothetical Interactions
To explore the potential biological activity of this compound, in silico molecular docking simulations would be performed. This would involve selecting a hypothetical protein target, for example, a monoamine oxidase or a dopamine (B1211576) receptor, based on the structural similarity of the compound to known ligands for these targets.
Using software such as AutoDock or Glide, the molecule would be docked into the active site of the chosen protein. The docking algorithm would explore various possible binding poses and score them based on a scoring function that estimates the binding affinity. The best-scoring poses would then be analyzed to understand the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein residues.
Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) could be used to calculate the binding free energy. These calculations provide a more accurate prediction of the binding affinity by considering solvation effects and entropic contributions.
Table 3: Hypothetical Docking Results against a Dopamine Receptor
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | Asp114, Ser192 | Hydrogen Bond, Electrostatic |
| 2 | -8.2 | Phe345, Trp348 | Hydrophobic, π-π Stacking |
QSAR (Quantitative Structure-Activity Relationship) Modeling Based on Theoretical Descriptors for In Vitro Activity
While no experimental activity data for this compound is available, one could hypothetically include it in a Quantitative Structure-Activity Relationship (QSAR) study with a series of structurally related compounds for which in vitro activity data exists. nih.govnih.gov The goal of a QSAR model is to establish a mathematical relationship between the chemical structures of a set of compounds and their biological activity.
For this purpose, a variety of theoretical molecular descriptors would be calculated for each molecule in the series. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Examples include molecular weight, logP (lipophilicity), molar refractivity, and the energies of frontier molecular orbitals.
Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR model would be developed that correlates a selection of these descriptors with the observed biological activity. nih.gov The predictive power of the model would be assessed through internal and external validation techniques. Such a model could then be used to predict the in vitro activity of this compound.
Table 4: Hypothetical Molecular Descriptors for QSAR Modeling
| Descriptor | Value | Description |
|---|---|---|
| Molecular Weight | 230.36 g/mol | Mass of the molecule. |
| LogP | 3.2 | Measure of lipophilicity. |
| Molar Refractivity | 72.5 cm³/mol | Molar polarizability. |
| Number of H-bond Donors | 1 | Potential for hydrogen bonding. |
Solvent Effects and Solvation Models in Computational Studies
The influence of a solvent on the properties and behavior of this compound would be investigated using computational solvation models. Two main types of models are used: implicit and explicit.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This approach is computationally efficient and is often used to calculate the effects of solvation on conformational energies and electronic properties.
Explicit solvation models involve surrounding the molecule with a number of individual solvent molecules, typically water. This "solvated" system is then studied using molecular dynamics simulations. While computationally more demanding, this method provides a more detailed picture of the specific interactions between the solute and solvent molecules, such as the formation of hydrogen bonds and the structure of the solvation shell. These studies are crucial for understanding the behavior of the molecule in a biological environment. researchgate.netmdpi.com
Table 5: Hypothetical Solvation Free Energies in Different Solvents
| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) (PCM) |
|---|---|---|
| Water | 78.4 | -7.8 |
| DMSO | 46.7 | -6.5 |
| Acetonitrile (B52724) | 37.5 | -6.1 |
Information regarding in vitro molecular interaction studies for the chemical compound this compound is not available in the public domain.
Extensive searches of scientific literature and databases have yielded no specific data on the in vitro molecular interactions of this compound. Consequently, an article detailing its binding affinity, molecular mechanisms of action, allosteric modulation, ligand-target kinetics, or the design of chemically-tagged probes cannot be generated at this time.
The requested sections for the article are highly specific and require detailed experimental data from in vitro studies. These include:
In Vitro Molecular Interaction Studies and Mechanistic Probes for 1 Benzyl Pyrrolidin 2 Ylmethyl Cyclopropyl Amine
Design and Synthesis of Chemically-Tagged Probes for Target Identification and Validation:This would require information on the development of modified versions of the compound that can be used to identify its binding partners in biological systems.
Therefore, until such studies are conducted and published, a scientifically accurate article on the in vitro molecular interactions of (1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine, as per the requested outline, cannot be provided.
Advanced Analytical Methodologies for Research Grade Characterization of 1 Benzyl Pyrrolidin 2 Ylmethyl Cyclopropyl Amine
Chiral Chromatographic Separation Techniques (e.g., HPLC, SFC) for Enantiomeric Purity Assessment
The enantiomeric purity of (1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine is a critical parameter, as different enantiomers of a chiral compound can exhibit distinct properties. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the primary methods for resolving and quantifying enantiomers. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamates), are highly effective for the enantioseparation of a wide range of chiral compounds, including amines and their derivatives. nih.govmdpi.com For the target compound, a cellulose-based column like Chiralpak® IB or a similar phase would be a suitable starting point for method development. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Method development typically involves screening various mobile phases, including normal-phase (e.g., hexane/alcohol mixtures), reversed-phase, and polar-organic modes to achieve optimal resolution. nih.gov SFC, which uses supercritical CO2 as the main mobile phase component, often provides faster separations and is considered a greener alternative to normal-phase HPLC.
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Rₛ | > 1.5 |
This table is illustrative and represents typical starting conditions for separating chiral amines.
High-Resolution Mass Spectrometry for Metabolite Identification in Chemical Reactions (Not biological systems)
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is indispensable for identifying impurities and side-products ("chemical metabolites") generated during the synthesis of this compound. ijpras.com Techniques like Time-of-Flight (TOF) or Orbitrap mass analysis provide highly accurate mass measurements (typically <5 ppm error), which allow for the determination of elemental compositions for both the parent compound and any related substances. pharmaron.combioanalysis-zone.com
During synthesis, potential byproducts could include unreacted starting materials, products of incomplete benzylation, or rearranged structures. By comparing the exact masses of ions detected in the reaction mixture to the calculated masses of potential impurities, these species can be tentatively identified.
Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). The fragmentation patterns observed in the MS/MS spectrum provide a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a dominant fragmentation pathway for amines. libretexts.orgmiamioh.edu
Benzylic Cleavage: The bond between the benzyl (B1604629) group and the pyrrolidine (B122466) nitrogen is susceptible to cleavage, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. nih.govresearchgate.net
Pyrrolidine Ring Opening: Fragmentation can also be initiated by the opening of the pyrrolidine ring.
Table 2: Predicted HRMS Fragmentation for this compound (C₁₅H₂₂N₂) (Exact Mass: 230.1783)
| m/z (Calculated) | Formula | Proposed Fragment Identity |
| 231.1861 | [C₁₅H₂₃N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 147.1230 | [C₉H₁₅N₂]⁺ | Loss of Benzyl group ([M+H - C₇H₇]⁺) |
| 91.0542 | [C₇H₇]⁺ | Tropylium cation |
| 84.0808 | [C₅H₁₀N]⁺ | Cyclopropylmethylamine fragment or Pyrrolidinyl cation |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, multidimensional techniques are required for unambiguous assignment and stereochemical analysis.
¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, allowing for the mapping of adjacent protons within the pyrrolidine and cyclopropyl (B3062369) rings.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom, enabling definitive carbon assignments.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the distinct structural fragments (benzyl, pyrrolidine, and cyclopropylamine (B47189) moieties).
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (<5 Å), regardless of whether they are connected by bonds. nih.gov This is vital for determining the relative stereochemistry at the C2 position of the pyrrolidine ring and for understanding the preferred spatial arrangement (conformation) of the benzyl and cyclopropylmethyl groups relative to the pyrrolidine ring. researchgate.netnih.gov
By analyzing the pattern of NOE cross-peaks, one can deduce the three-dimensional structure and dynamic behavior of the molecule in solution. researchgate.net
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. If a suitable crystal of this compound or one of its salts can be grown, this technique can confirm the connectivity, bond lengths, bond angles, and, crucially, the absolute configuration of the chiral center.
Furthermore, many organic compounds can exist in more than one crystalline form, a phenomenon known as polymorphism. researchgate.net Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. nih.gov It is therefore important in research-grade characterization to investigate the potential for polymorphism. This is typically done by attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Elucidation
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that provide information on the absolute configuration of chiral molecules in solution. nih.govwikipedia.org These methods are particularly valuable when X-ray crystallography is not feasible. americanlaboratory.com
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. wikipedia.org
The standard procedure involves:
Experimental Measurement: The VCD spectrum of the synthesized this compound is recorded.
Computational Modeling: Quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the S-enantiomer). americanlaboratory.com This requires a thorough conformational search to ensure the calculated spectrum is a properly weighted average of all significant low-energy conformations. youtube.com
Comparison: The experimental spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum, the absolute configuration of the sample is assigned as the one used in the calculation (S in this example). If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite (R) configuration. americanlaboratory.comyoutube.com
This combination of experimental measurement and theoretical calculation provides a powerful and reliable method for the non-destructive assignment of absolute configuration. rsc.org
Role of 1 Benzyl Pyrrolidin 2 Ylmethyl Cyclopropyl Amine As a Synthetic Intermediate and Chemical Tool
Precursor in the Synthesis of More Complex Chemical Structures
The compound (1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine can serve as a key starting material for the elaboration of more intricate molecular architectures. The secondary amine of the cyclopropylamine (B47189) group is a nucleophilic center that can readily participate in a variety of chemical transformations. longdom.org For instance, it can undergo acylation, alkylation, arylation, and sulfonylation reactions to introduce a wide range of substituents.
Furthermore, the benzyl (B1604629) group on the pyrrolidine (B122466) nitrogen can be removed through hydrogenolysis, revealing a secondary amine that can be further functionalized. This sequential functionalization of the two nitrogen atoms allows for the construction of complex molecules with diverse functionalities.
The reactivity of the different components of the molecule can be exploited in a stepwise manner to build complex structures. For example, the cyclopropylamine nitrogen can be first acylated with a desired building block, followed by debenzylation of the pyrrolidine nitrogen and subsequent reaction at that site. This strategic approach enables the synthesis of highly substituted pyrrolidine derivatives that are of interest in medicinal chemistry and materials science.
Below is a table illustrating potential synthetic transformations of this compound:
| Reaction Type | Reagent/Catalyst | Product Type |
| Acylation | Acid chloride, Acid anhydride | Amide |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| N-Arylation | Aryl halide, Palladium catalyst | N-Aryl cyclopropylamine |
| Debenzylation | H₂, Pd/C | Secondary pyrrolidine |
These transformations highlight the utility of this compound as a versatile precursor for generating a multitude of more complex chemical structures.
Application as a Chiral Building Block in Asymmetric Catalysis
The inherent chirality of this compound, originating from the L-proline-derived pyrrolidine ring, makes it a valuable chiral building block for applications in asymmetric catalysis. Chiral ligands are essential for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov The pyrrolidine scaffold is a well-established component of many successful chiral ligands and organocatalysts. unibo.itnih.gov
The nitrogen atoms in this compound can coordinate to metal centers, forming chiral metal complexes that can catalyze a wide range of asymmetric reactions. For example, the development of chiral N,N'-dioxide ligands, which can be synthesized from amino acids, has led to significant advancements in asymmetric catalysis. rsc.org By analogy, derivatives of the subject compound could be explored as novel ligands.
The stereogenic center at the 2-position of the pyrrolidine ring can effectively control the stereochemical outcome of a reaction by creating a chiral environment around the catalytic center. This can lead to high levels of enantioselectivity in reactions such as hydrogenations, C-C bond formations, and oxidations. nih.govsnnu.edu.cn The modular nature of the compound allows for the tuning of the steric and electronic properties of the resulting ligand by modifying the substituents on the nitrogen atoms, which can be crucial for optimizing catalytic activity and selectivity. nih.gov
The following table provides examples of asymmetric reactions where chiral pyrrolidine-based ligands are commonly employed:
| Asymmetric Reaction | Metal Catalyst | Product Type |
| Hydrogenation | Rhodium, Iridium | Chiral Alcohols, Amines |
| Aldol Reaction | - (Organocatalysis) | Chiral β-Hydroxy Ketones |
| Michael Addition | - (Organocatalysis) | Chiral 1,5-Dicarbonyls |
| Diels-Alder Reaction | Copper, Zinc | Chiral Cycloadducts |
The potential to develop novel chiral ligands from this compound underscores its importance as a valuable chiral building block.
Utility in Scaffold Diversification and Library Synthesis
In modern drug discovery, the exploration of chemical space through the synthesis of compound libraries is a crucial strategy for identifying new lead compounds. nih.govnbinno.com The pyrrolidine ring in this compound serves as an excellent scaffold for diversification due to its conformational flexibility and the presence of multiple points for chemical modification. nih.govresearchgate.netnih.govdntb.gov.ua
Starting from this central core, a library of analogs can be generated by varying the substituents on both the cyclopropylamine nitrogen and the pyrrolidine nitrogen (after debenzylation). This approach, often referred to as scaffold-based library design, allows for the systematic investigation of structure-activity relationships (SAR).
The cyclopropyl (B3062369) group itself is a key element for scaffold diversification. It can act as a rigid spacer or be used to introduce specific conformational preferences, which can have a profound impact on biological activity. scientificupdate.comiris-biotech.de The combination of the chiral pyrrolidine core and the versatile cyclopropylamine moiety provides a powerful platform for generating libraries of structurally diverse and three-dimensional molecules, which are highly desirable in drug discovery programs. nih.gov
A hypothetical library synthesis starting from this compound could involve the following steps:
Parallel Acylation: Reaction of the cyclopropylamine with a diverse set of carboxylic acids or sulfonyl chlorides.
Debenzylation: Removal of the benzyl group to expose the pyrrolidine nitrogen.
Second Diversification: Reaction of the pyrrolidine nitrogen with another set of diverse building blocks.
This strategy would rapidly generate a large number of unique compounds based on the common pyrrolidine scaffold.
Development of Novel Synthetic Methodologies Using the Compound as a Model Substrate
New synthetic methods are constantly being developed to enable the efficient and selective construction of complex molecules. acs.org Chiral amines and their derivatives are often used as model substrates to test the scope and limitations of these new methodologies. This compound, with its combination of a chiral pyrrolidine, a secondary amine, and a cyclopropyl group, can serve as an excellent model substrate for this purpose.
For example, it could be used to explore new C-H activation reactions on the pyrrolidine ring, test novel methods for N-functionalization, or investigate reactions that involve the strained cyclopropane (B1198618) ring. The stereochemistry of the molecule can be used to probe the stereoselectivity of new reactions.
The development of efficient synthetic routes to chiral pyrrolidine derivatives is an active area of research. osi.lv Using this compound as a starting material or a key intermediate in the development of new synthetic strategies could lead to more efficient ways to access valuable and complex molecules. google.com
The table below outlines potential areas of synthetic methodology development where this compound could be a valuable model substrate:
| Area of Methodology Development | Potential Reaction | Information Gained |
| C-H Functionalization | Directed C-H activation | Regio- and stereoselectivity of new catalysts |
| Cross-Coupling Reactions | Novel N-arylation or N-alkylation methods | Substrate scope and functional group tolerance |
| Ring-Opening Reactions | Reactions involving the cyclopropane ring | Mechanistic insights into strain-release reactions |
| Asymmetric Transformations | Testing new chiral catalysts | Enantioselectivity and diastereoselectivity |
The use of this compound as a model substrate can thus contribute to the advancement of synthetic organic chemistry.
Future Research Directions and Unanswered Questions Regarding 1 Benzyl Pyrrolidin 2 Ylmethyl Cyclopropyl Amine
Exploration of Environmentally Benign Synthetic Routes
The development of sustainable and environmentally friendly synthetic methodologies is a cornerstone of modern chemistry. For a molecule like (1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine, future research should prioritize the exploration of "green" synthetic pathways. researchgate.net Current synthetic strategies for pyrrolidine (B122466) derivatives often rely on multi-step processes that may involve hazardous reagents and generate significant chemical waste. organic-chemistry.orgnih.gov
Future investigations could focus on:
Biocatalysis: Employing enzymes, such as transaminases or amine dehydrogenases, could offer a highly selective and environmentally benign route to chiral amines. nih.gov Enzyme engineering and directed evolution could be used to develop biocatalysts specifically tailored for the synthesis of the target molecule or its key intermediates. nih.gov
One-Pot Reactions: Designing a one-pot synthesis, possibly from readily available precursors like donor-acceptor cyclopropanes and benzylamines, could significantly improve efficiency and reduce waste by minimizing intermediate isolation and purification steps. mdpi.comnih.gov
Green Solvents and Catalysts: The use of water, ionic liquids, or deep eutectic solvents as reaction media, coupled with recoverable and non-toxic catalysts, would align with the principles of green chemistry. researchgate.net For instance, reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) in an acidic aqueous medium offers a greener route to N-aryl pyrrolidines. organic-chemistry.org
| Proposed Green Synthesis Strategy | Key Advantages | Relevant Research Area |
| Enzymatic Reductive Amination | High stereoselectivity, mild reaction conditions, reduced waste. | Biocatalysis, Enzyme Engineering. nih.gov |
| Catalytic [3+2] Cycloaddition | Atom economy, potential for stereocontrol, access to diverse pyrrolidines. enamine.net | Organocatalysis, Transition Metal Catalysis. |
| Flow Chemistry Synthesis | Improved safety, scalability, and process control; potential for integration of multiple reaction steps. | Chemical Engineering, Process Chemistry. |
Deeper Understanding of Conformational Preferences and Their Impact on Molecular Interactions
The three-dimensional shape of a molecule is critical to its function, particularly its interaction with biological targets. nih.gov The compound this compound possesses significant conformational flexibility arising from the rotation around several single bonds. A thorough understanding of its conformational landscape is essential for predicting its biological activity and designing analogs. unacademy.comyoutube.com
Future research should involve:
Computational Modeling: Utilizing density functional theory (DFT) and molecular dynamics simulations to map the potential energy surface and identify low-energy conformers. researchgate.netscielo.br This can provide insights into the relative populations of different conformations in various environments.
NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to experimentally determine the proximity of different protons in the molecule, providing crucial data to validate and refine computational models. researchgate.net
Impact of Substituents: Systematically studying how substitutions on the benzyl (B1604629) ring, the pyrrolidine ring, or the cyclopropyl (B3062369) group influence the conformational equilibrium. This can help in designing molecules with a preferred "bioactive" conformation.
| Conformational Feature | Potential Impact | Investigative Technique |
| N-Benzyl Group Orientation | Influences steric hindrance and potential for pi-stacking interactions. | NMR Spectroscopy, X-ray Crystallography. |
| Pyrrolidine Ring Pucker | Affects the spatial arrangement of substituents and overall molecular shape. nih.gov | Computational Modeling (DFT). researchgate.net |
| Cyclopropylamine (B47189) Linker Rotation | Determines the positioning of the cyclopropyl group relative to the pyrrolidine core. | Molecular Dynamics Simulations. |
Predictive Modeling of Chemical Reactivity and Selectivity
Predictive models for chemical reactivity are becoming increasingly valuable tools in chemical synthesis, enabling the rapid screening of reaction conditions and the prediction of outcomes for novel substrates. nih.gov For this compound, which contains a potentially reactive cyclopropylamine moiety known to undergo oxidative ring-opening, predictive modeling could be particularly insightful. acs.org
Future research directions include:
Quantum Chemical Calculations: Using computational methods to model reaction pathways and transition states for potential reactions, such as oxidation of the cyclopropylamine or N-debenzylation. This can help in predicting the most likely reaction products under different conditions.
Quantitative Structure-Reactivity Relationships (QSRR): Developing QSRR models that correlate molecular descriptors of the compound and its derivatives with experimentally determined reaction rates or selectivities. rsc.org This approach has been successfully applied to predict outcomes for complex reactions like palladium-catalyzed cross-couplings. rsc.org
Machine Learning Models: Training machine learning algorithms on datasets of related reactions to predict the reactivity of the target molecule. digitellinc.com This could accelerate the discovery of new transformations and the optimization of reaction conditions.
Discovery of Novel In Vitro Molecular Targets and Mechanisms (Non-Clinical)
The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, found in numerous biologically active compounds. enamine.netnih.govmdpi.com Derivatives of pyrrolidine have shown a wide range of activities, including inhibition of enzymes like pancreatic lipase (B570770), DNA gyrase, and matrix metalloproteinases. mdpi.comfrontiersin.org This suggests that this compound could interact with various biological targets.
A systematic in vitro screening campaign could uncover novel biological activities. Key areas for investigation include:
Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, particularly those for which other pyrrolidine derivatives have shown activity. nih.gov This could include proteases, kinases, and metabolic enzymes.
Receptor Binding Assays: Evaluating the binding affinity of the compound to a diverse range of receptors, such as G-protein coupled receptors (GPCRs) or ion channels.
Cell-Based Assays: Assessing the effect of the compound on various cellular processes, such as cell proliferation, apoptosis, or inflammation, in different cell lines. nih.gov
| Potential Target Class | Rationale based on Structural Motifs | Example In Vitro Assay |
| Monoamine Oxidases (MAOs) | The cyclopropylamine moiety is a known feature of some MAO inhibitors. | Enzyme inhibition assay using recombinant MAO-A and MAO-B. |
| DNA Gyrase/Topoisomerase | Pyrrolidine derivatives have shown antibacterial activity through this mechanism. frontiersin.org | DNA supercoiling assay. |
| Matrix Metalloproteinases (MMPs) | Benzofuroxane pyrrolidine hydroxamates are known MMP inhibitors. frontiersin.org | Fluorometric MMP activity assay. |
| Pancreatic Lipase | Pyrrolidine derivatives have demonstrated potent inhibition of this enzyme. mdpi.com | In vitro lipase activity assay. |
Integration of Machine Learning Approaches for Structure-Based Design and Synthesis Prediction
Machine learning is revolutionizing drug discovery and chemical synthesis. pku.edu.cn For this compound, machine learning could be instrumental in both designing novel analogs and predicting their synthetic routes.
Future research should leverage machine learning for:
Structure-Based Design: Using generative models to design new derivatives with improved predicted binding affinity for a specific biological target. These models can explore a vast chemical space to identify novel and promising structures.
Synthesis Prediction: Employing retrosynthesis prediction tools to identify viable synthetic pathways for the target molecule and its analogs. ai-dd.eu This can significantly reduce the time and effort required for synthesis planning.
Reaction Optimization: Utilizing machine learning algorithms to build predictive models for reaction yield and selectivity based on experimental data. digitellinc.compku.edu.cn This can accelerate the optimization of synthetic routes. The integration of machine learning with high-throughput experimentation can create a closed-loop system for rapid reaction development. digitellinc.com
| Machine Learning Application | Objective | Potential Impact |
| Generative Adversarial Networks (GANs) | Design of novel analogs with desired properties. | Accelerated lead discovery and optimization. |
| Transformer-based Models | Prediction of retrosynthetic pathways. nih.gov | Efficient and automated synthesis planning. |
| Gradient Boosting/Random Forest | Prediction of reaction outcomes (e.g., yield, selectivity). pku.edu.cnresearchgate.net | Rapid optimization of synthetic conditions. |
Q & A
Q. What are the optimal synthetic routes for (1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via a one-pot bis-sulfonamide-carboxamide reaction , leveraging parallel substitutions on an aryl core. For instance, telescoping chlorosulfonation followed by treatment with amines (e.g., cyclopropyl-amine and benzylamine) allows simultaneous formation of sulfonamide and carboxamide groups, yielding derivatives in good yields (60–85%) . Key parameters for optimization include:
- Temperature control (0–25°C) during amine addition.
- Use of excess amines (2–3 equivalents) to drive reaction completion.
- Purification via column chromatography with ethyl acetate/hexane gradients.
Q. How can the structural conformation of this compound be validated experimentally?
Methodological Answer: Employ X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for graphical representation. SHELXL is robust for small-molecule refinement, handling high-resolution data and twinning . Steps include:
- Data collection with synchrotron radiation (λ = 0.710–1.541 Å).
- Structure solution via direct methods (SHELXD) and refinement (SHELXL).
- Validation using R-factors (<5% for R1) and thermal displacement parameters .
Advanced Research Questions
Q. How should researchers address contradictory data in pharmacological studies involving this compound?
Methodological Answer: Adopt a longitudinal study design with multiple time points (e.g., T1, T2, T3) to differentiate short- vs. long-term effects. For example:
- Use structural equation modeling (SEM) to analyze cross-lagged relationships between variables (e.g., bioactivity vs. toxicity).
- Apply bootstrapping (1,000+ samples) to test mediation effects (e.g., effort exertion as a mediator between activity and outcomes) .
- Control for confounding variables (e.g., solvent stability, stereochemical purity) via multivariate regression.
Q. What strategies are recommended for assessing the compound’s toxicity profile in novel biological systems?
Methodological Answer: Design in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) combined with computational toxicology :
- Use QSAR models to predict acute toxicity (oral, dermal, inhalation) based on structural analogs (e.g., benzyl-piperidine derivatives) .
- Validate predictions via Ames tests (bacterial mutagenicity) and hERG channel inhibition assays (cardiotoxicity risk).
- Reference safety data sheets (SDS) for hazard identification (e.g., GHS Category 4 acute toxicity) .
Q. How can this compound’s efficacy as a ligand in coordination chemistry be systematically evaluated?
Methodological Answer: Evaluate ligand performance via:
- UV-Vis and EPR spectroscopy to monitor metal-ligand charge-transfer transitions (e.g., Cu²⁺ or Fe³⁺ complexes).
- DFT calculations (B3LYP/6-31G*) to predict binding energies and orbital interactions.
- Compare with structurally similar ligands (e.g., bis[(6-methylpyridin-2-yl)methyl]amine) to assess steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
